3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid
Overview
Description
3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of a nitro group and a carboxylic acid group in this compound makes it an interesting compound for various chemical reactions and applications.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various cellular targets, leading to a range of biological activities .
Mode of Action
It’s plausible that the compound interacts with its targets in a manner similar to other nitro-containing compounds, which often act by releasing nitric oxide or other reactive nitrogen species .
Biochemical Pathways
Nitro-containing compounds often affect pathways related to cellular redox status and can induce oxidative stress .
Pharmacokinetics
The compound’s bioavailability would be influenced by these factors, as well as by its physicochemical properties .
Result of Action
Nitro-containing compounds often have potent biological activities, including antimicrobial, anti-inflammatory, and antitumor effects .
Action Environment
The action, efficacy, and stability of 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid could be influenced by various environmental factors. These might include the presence of other compounds, pH, temperature, and the specific characteristics of the biological environment .
Preparation Methods
The synthesis of 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid can be achieved through several methods. One common approach involves the cyclization of hydrazine with a suitable carbonyl compound, followed by nitration and subsequent carboxylation . The reaction conditions typically involve the use of strong acids like sulfuric acid and nitric acid for nitration, and the carboxylation step can be achieved using carbon dioxide under high pressure . Industrial production methods may involve continuous flow processes to ensure high yield and purity of the compound .
Chemical Reactions Analysis
3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine, while substitution reactions can introduce different functional groups onto the pyrazole ring .
Scientific Research Applications
3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, it has been investigated for its potential as an anti-inflammatory and antimicrobial agent . Additionally, its unique structure makes it a valuable compound for studying the structure-activity relationships of pyrazole derivatives . In the industrial sector, it can be used in the development of new materials and as a precursor for the synthesis of agrochemicals .
Comparison with Similar Compounds
3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid can be compared with other pyrazole derivatives, such as 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid and 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid . These compounds share similar structural features but differ in their functional groups and overall reactivity . The presence of the nitro group in this compound makes it more reactive in redox reactions compared to its analogs . Additionally, the carboxylic acid group provides unique opportunities for forming hydrogen bonds and interacting with biological targets .
Properties
IUPAC Name |
3-(5-methyl-4-nitropyrazol-1-yl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-5-6(10(13)14)4-8-9(5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXDCDBVUHQQRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCC(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401253125 | |
Record name | 5-Methyl-4-nitro-1H-pyrazole-1-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401253125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004644-54-5 | |
Record name | 5-Methyl-4-nitro-1H-pyrazole-1-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1004644-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-4-nitro-1H-pyrazole-1-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401253125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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